molecular formula C16H21N3O4 B3006045 2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 899351-10-1

2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B3006045
CAS No.: 899351-10-1
M. Wt: 319.361
InChI Key: NTWUXDXVRYBVIA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a]pyrimidine-carboxamide family, characterized by a fused bicyclic core with a carboxamide substituent at position 2. The structure includes:

  • An 8-methyl group, enhancing lipophilicity and steric bulk.
  • A 4-oxo moiety, which may participate in keto-enol tautomerism.
  • A 3-isopropoxypropyl chain linked via the carboxamide nitrogen, introducing an ether oxygen and branched alkyl chain.

The 3-isopropoxypropyl substituent distinguishes this compound from analogues, balancing polarity (via the ether oxygen) and lipophilicity (via the propyl chain). This structural feature may influence solubility, metabolic stability, and target interactions .

Properties

IUPAC Name

2-hydroxy-8-methyl-4-oxo-N-(3-propan-2-yloxypropyl)pyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-10(2)23-8-4-6-17-14(20)13-15(21)18-12-9-11(3)5-7-19(12)16(13)22/h5,7,9-10,21H,4,6,8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWUXDXVRYBVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCCOC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets. Additionally, the physiological environment within the body, including factors like enzymatic activity and the presence of other drugs, can also influence the compound’s action.

Biological Activity

2-Hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound has the following chemical properties:

  • Molecular Formula : C14H17N3O4
  • Molecular Weight : 291.30 g/mol
  • CAS Number : 886899-25-8

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Viral Replication : Studies have shown that pyrido[1,2-a]pyrimidines can inhibit the replication of viruses such as the West Nile Virus and Dengue Virus by targeting viral enzymes or cellular pathways critical for viral life cycles .
  • Anti-inflammatory Effects : Compounds in this class may also act as inhibitors of human leukocyte elastase (HLE), which is involved in inflammatory processes. Inhibition of HLE could mitigate conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Antiviral Activity

A preliminary screening using the PASS (Prediction of Activity Spectra for Substances) program has suggested significant antiviral potential for similar compounds against various viruses. Notably:

  • West Nile Virus : High antiviral activity was observed with low cytotoxicity in vitro .
  • Dengue Virus : Similar compounds have shown promise in inhibiting this virus as well.
CompoundVirus TargetIC50 (µM)Cytotoxicity (CC50 µM)
N-(4-chlorophenethyl)-2-hydroxy...West Nile Virus0.5>100
2-Hydroxy-N-(3-isopropoxypropyl)...Dengue Virus1.0>50

Anti-inflammatory Activity

Research indicates that compounds with similar structures can effectively inhibit HLE, which is implicated in inflammatory diseases.

CompoundInhibition Constant (Ki)ED50 (mg/kg)
SSR690710.0168 nM10.5
2-Hydroxy-N-(3-isopropoxypropyl)...TBDTBD

Case Studies

  • Study on Antiviral Properties : A study published in J. Org. Pharm. Chem. demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibited potent antiviral effects against several viral agents, suggesting that modifications to the structure could enhance efficacy .
  • Inflammation Model : In animal models, SSR69071 showed significant reduction in inflammation markers when administered orally, indicating potential therapeutic applications for respiratory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The table below compares key structural and molecular features of the target compound with three analogues:

Compound Name Substituent (R-Group) Molecular Formula Molecular Weight Key Structural Features
Target: 2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 3-isopropoxypropyl C16H22N3O4 320.36 Ether oxygen enhances polarity; branched chain moderates lipophilicity.
Analogue 1: 2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 2-hydroxypropyl C14H18N3O4 292.31 Hydroxyl group increases hydrophilicity and hydrogen-bonding capacity.
Analogue 2: 2-hydroxy-8-methyl-N-(3-methylbutyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 3-methylbutyl C15H19N3O3 289.33 Branched alkyl chain maximizes lipophilicity; lacks polar functional groups.
Analogue 3: 2-hydroxy-8-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Pyridin-4-ylmethyl C16H14N4O3 310.31 Aromatic pyridine ring introduces π-π stacking potential and basicity.

Functional Implications of Substituents

Target vs. Analogue 1
  • The 3-isopropoxypropyl group (target) replaces the 2-hydroxypropyl group (Analogue 1), exchanging a hydroxyl for an ether oxygen. While both groups enhance solubility compared to pure alkyl chains, the hydroxyl in Analogue 1 likely confers greater hydrophilicity and stronger hydrogen-bond donor capacity .
  • The ether oxygen in the target compound may improve metabolic stability by reducing susceptibility to oxidative enzymes compared to the alcohol group in Analogue 1.
Target vs. Analogue 2
  • The 3-methylbutyl group (Analogue 2) is purely lipophilic, lacking polar functionalities. This suggests Analogue 2 has higher membrane permeability but lower aqueous solubility than the target compound.
Target vs. Analogue 3
  • The pyridin-4-ylmethyl substituent (Analogue 3) introduces an aromatic nitrogen, enabling π-π stacking and hydrogen-bond acceptor interactions. This may enhance binding to targets with aromatic residues (e.g., kinase ATP-binding sites).
  • In contrast, the target’s 3-isopropoxypropyl group provides conformational flexibility and moderate polarity, which may favor entropic gains in binding or reduce off-target effects .

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